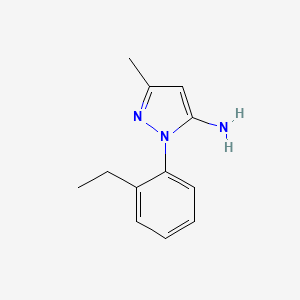
4-Ethyl-4-phenyl-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4-phenyl-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in organic synthesis, particularly as a chiral auxiliary in stereoselective transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method includes the reduction of N-Boc-L-phenylglycine using a borane reagent to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under catalytic conditions . This method avoids the use of cytotoxic reagents, making it environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions involving 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed via metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield, purity, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-4-phenyl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of amino alcohols.
Substitution: Formation of N-alkyl or O-alkyl oxazolidinones.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4-phenyl-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions and Michael additions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Ethyl-4-phenyl-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates stereoselective transformations by directing the addition of nucleophiles to specific positions on the substrate. This is achieved through the formation of a stable imide intermediate, which enhances the selectivity of the reaction .
Vergleich Mit ähnlichen Verbindungen
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency against resistant bacterial strains.
Cycloserine: A second-line drug for tuberculosis, structurally related but with a different mechanism of action.
Uniqueness: 4-Ethyl-4-phenyl-oxazolidin-2-one is unique due to its specific substituents at the 4-position, which confer distinct stereochemical properties. This makes it particularly valuable as a chiral auxiliary in organic synthesis, offering high selectivity and efficiency in various transformations .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-ethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-11(8-14-10(13)12-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
VXDWPEZDUPCGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)





